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6-Ethyl-2-hydrazino-1,3-benzothiazole

Cat. No.: B3164231
CAS No.: 890091-90-4
M. Wt: 193.27 g/mol
InChI Key: FZYGETZYQLYTBP-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry Research

Heterocyclic compounds are a class of organic molecules that contain a ring structure composed of atoms of at least two different elements. These compounds are of paramount importance in medicinal chemistry, as they form the structural basis for a wide range of pharmaceuticals. Their diverse chemical properties and ability to interact with biological targets make them a fertile ground for drug discovery and development. Many approved drugs and investigational new drug candidates feature heterocyclic rings, underscoring their critical role in the advancement of medicine.

Overview of the Benzothiazole (B30560) Nucleus as a Privileged Scaffold in Drug Discovery

The benzothiazole nucleus, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is considered a "privileged scaffold" in drug discovery. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. Benzothiazole and its derivatives have been shown to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov The versatility of the benzothiazole scaffold allows for the synthesis of a large number of derivatives with diverse biological functions.

Importance of Hydrazine (B178648) Moieties in Organic Synthesis and Pharmacological Development

A hydrazine moiety consists of two nitrogen atoms linked by a single bond. This functional group is a valuable building block in organic synthesis, enabling the construction of a variety of nitrogen-containing heterocyclic compounds. In the context of pharmacology, hydrazine derivatives have been investigated for a range of therapeutic applications. They can act as reactive intermediates and are found in a number of biologically active molecules.

Contextualizing 6-Ethyl-2-hydrazino-1,3-benzothiazole within the Broader Scope of Benzothiazole Chemistry and its Derivatives

This compound is a specific derivative of the benzothiazole scaffold. Its structure is characterized by an ethyl group at the 6-position of the benzothiazole ring and a hydrazine group at the 2-position. While extensive research has been conducted on the broader class of 2-hydrazinobenzothiazole (B1674376) derivatives with various substituents at the 6-position (such as methyl, fluoro, chloro, and nitro groups), academic literature focusing specifically on the 6-ethyl derivative is limited. jyoungpharm.orgsphinxsai.com The synthesis of analogous compounds typically involves the reaction of a substituted 2-aminobenzothiazole (B30445) with hydrazine hydrate (B1144303). nih.gov

Scope and Objectives of Academic Research on this compound

Based on available literature, there is a notable scarcity of academic research with a sole focus on this compound. While the broader class of substituted 2-hydrazinobenzothiazoles has been a subject of investigation for their potential pharmacological activities, specific studies detailing the synthesis, characterization, and biological evaluation of the 6-ethyl derivative are not readily found in published scientific journals. Therefore, the objective of academic research in this specific area remains largely undefined. Future studies would be necessary to elucidate the unique chemical and biological properties of this particular compound and to explore its potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3S B3164231 6-Ethyl-2-hydrazino-1,3-benzothiazole CAS No. 890091-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-ethyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-6-3-4-7-8(5-6)13-9(11-7)12-10/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYGETZYQLYTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298633
Record name 6-Ethyl-2-hydrazinylbenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-90-4
Record name 6-Ethyl-2-hydrazinylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-hydrazinylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Ethyl 2 Hydrazino 1,3 Benzothiazole and Its Analogues

Classical Synthetic Routes to the 2-Hydrazino-1,3-benzothiazole Core Structure

The foundational 2-hydrazino-1,3-benzothiazole scaffold can be constructed efficiently from readily available starting materials using two primary classical approaches.

A widely utilized and direct method for synthesizing the 2-hydrazino-1,3-benzothiazole core involves a nucleophilic substitution reaction on a 2-mercaptobenzothiazole (B37678) precursor. researchgate.netsemanticscholar.org In this reaction, the mercapto group (-SH) at the 2-position of the benzothiazole (B30560) ring is displaced by a hydrazine (B178648) group.

The general procedure consists of refluxing the corresponding 2-mercaptobenzothiazole with hydrazine hydrate (B1144303), often in a solvent such as ethanol (B145695). nih.govresearchgate.net The reaction proceeds via a nucleophilic attack by the hydrazine on the carbon atom of the C=N bond, leading to the displacement of the mercapto group as hydrogen sulfide. researchgate.netsemanticscholar.org This method is effective for a variety of substituted benzothiazoles. nih.gov

Table 1: Representative Conditions for Synthesis from 2-Mercaptobenzothiazole Precursors

Precursor Reagent Solvent Conditions Duration Reference
2-Mercaptobenzothiazole Hydrazine Hydrate (80%) None Reflux 4 hours semanticscholar.orgresearchgate.net
2-Mercaptobenzothiazole Hydrazine Hydrate Ethanol Reflux 4-8 hours nih.govaip.orgchemicalpapers.com

This table is interactive and can be sorted by clicking on the column headers.

An alternative classical route proceeds through a 2-aminobenzothiazole (B30445) intermediate. This two-step approach begins with the synthesis of the substituted 2-aminobenzothiazole, followed by its conversion to the desired 2-hydrazino derivative.

The first step typically involves the oxidative cyclization of a substituted N-arylthiourea, or more directly, the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate or ammonium (B1175870) thiocyanate) in the presence of an oxidizing agent like bromine in glacial acetic acid. nih.govnih.govresearchgate.net For the synthesis of a 6-ethyl substituted intermediate, 4-ethylaniline (B1216643) would be the starting aniline.

In the second step, the resulting 2-amino-6-substituted-benzothiazole is reacted with hydrazine hydrate. nih.gov This conversion is often carried out at elevated temperatures, with a high-boiling point solvent such as ethylene (B1197577) glycol being used to facilitate the reaction. sphinxsai.comjyoungpharm.org

Table 2: Representative Conditions for Hydrazinolysis of 2-Aminobenzothiazole Intermediates

Precursor Reagent Solvent Conditions Duration Reference
2-Aminobenzothiazole Hydrazine Hydrate Ethylene Glycol Reflux 3 hours sphinxsai.com
2-Amino-6-methylbenzothiazole Hydrazine Hydrate (85%) Ethylene Glycol Reflux (60°C) 4 hours jyoungpharm.org

This table is interactive and can be sorted by clicking on the column headers.

Targeted Synthesis of 6-Ethyl-2-hydrazino-1,3-benzothiazole

The targeted synthesis of this compound can be achieved by applying the classical methodologies described above to appropriately substituted precursors.

Route 1 (from 2-Amino-6-ethylbenzothiazole):

Synthesis of 2-Amino-6-ethylbenzothiazole: 4-Ethylaniline is reacted with potassium thiocyanate and bromine in glacial acetic acid. nih.gov The reaction mixture is typically stirred at a low temperature during the addition of bromine and then allowed to warm, leading to the formation of the 2-amino-6-ethylbenzothiazole intermediate.

Conversion to this compound: The isolated 2-amino-6-ethylbenzothiazole is then refluxed with hydrazine hydrate in ethylene glycol to yield the final product, this compound. sphinxsai.comjyoungpharm.org

Route 2 (from 2-Mercapto-6-ethylbenzothiazole):

Synthesis of this compound: A precursor, 2-mercapto-6-ethylbenzothiazole, would be refluxed with hydrazine hydrate in ethanol. nih.gov This reaction facilitates a direct nucleophilic substitution to afford the desired this compound.

Preparation of Key Intermediates for this compound Derivatization

The compound this compound is itself a key intermediate, valued for the reactive nature of its hydrazine moiety. The terminal -NH2 group is a potent nucleophile, making it a versatile handle for further synthetic transformations and the creation of a diverse library of derivatives.

Common derivatization strategies involve condensation reactions with various electrophiles. For instance:

Hydrazone Formation: Reaction with substituted aldehydes and ketones (such as acetophenones) in a suitable solvent like ethanol, often with a catalytic amount of acid, yields the corresponding hydrazone derivatives. sphinxsai.comjyoungpharm.orgresearchgate.net

Reaction with Anhydrides: Treatment with dicarboxylic acid anhydrides (e.g., phthalic anhydride) leads to the formation of N-substituted monohydrazides of dicarboxylic acids. aip.orgchemicalpapers.com

Thiazolidinone and Triazole Synthesis: The hydrazine intermediate can be used in multi-step reactions to construct more complex heterocyclic systems like thiazolidinones and triazoles. aip.org

The preparation of these derivatives thus requires a range of commercially available or synthetically accessible aldehydes, ketones, and anhydrides as co-reactants with the primary this compound intermediate.

Modern Synthetic Strategies and Principles in Benzothiazole Hydrazine Chemistry

While the core transformation of a 2-substituted benzothiazole to a 2-hydrazino derivative remains rooted in classical methods, modern synthetic principles have been applied to improve the efficiency and environmental footprint of synthesizing the necessary precursors.

Significant advances have been made in the synthesis of the 2-aminobenzothiazole precursors required for one of the main synthetic routes. Modern approaches focus on one-pot procedures that increase atom economy and reduce the need for isolating intermediates. For example, the synthesis of substituted 2-aminobenzothiazoles can be achieved via a RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas. nih.gov This transition-metal-catalyzed approach represents a more efficient and "green" alternative to classical methods that use stoichiometric oxidants like bromine. nih.gov Similarly, Pd(OAc)2 has been used to catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov These one-pot methods provide rapid and high-yield access to the 2-aminobenzothiazole core, which can then be converted to the corresponding hydrazine using established procedures.

Catalytic Methodologies in Benzothiazole Derivatization

The formation and derivatization of the benzothiazole ring system are frequently enhanced through the use of transition metal and acid catalysts. These catalysts facilitate key bond-forming reactions, often leading to higher yields, milder reaction conditions, and improved atom economy.

Several catalytic approaches focus on the initial synthesis of the 2-aminobenzothiazole core, a common precursor to 2-hydrazino derivatives. One prominent method is the intramolecular oxidative coupling of N-arylthioureas. For instance, ruthenium chloride (RuCl₃) has been successfully used to catalyze this cyclization, affording substituted 2-aminobenzothiazoles in high yields. nih.gov Similarly, palladium acetate (B1210297) (Pd(OAc)₂) and Nickel(II) salts have proven effective in catalyzing the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov

Copper catalysts, particularly copper bromide (CuBr) and copper iodide (CuI), are also valuable. CuBr has been identified as a highly effective catalyst for synthesizing 2-mercaptobenzothiazole derivatives, which can be precursors for hydrazino compounds. nih.gov Furthermore, CuI-catalyzed oxidative cyclization of 2-aminobenzothiazole with 2-phenoxyacetophenones has been used to construct more complex fused heterocyclic systems. nih.gov

Acid catalysts also play a crucial role. In multicomponent reactions, a heterogeneous acid catalyst like phosphorus pentoxide on silica (B1680970) (P₂O₅/SiO₂) can facilitate the formation of complex benzothiazole-containing structures by acting as a powerful dehydrating agent. nih.govnih.gov Vanadyl sulfate (B86663) (VOSO₄) is another accessible, eco-friendly, and reusable catalyst employed for crafting 2-substituted benzothiazoles with high efficiency at room temperature. mdpi.com

Table 1: Selected Catalysts in Benzothiazole Synthesis

Catalyst Reaction Type Substrates Key Advantage
RuCl₃ Intramolecular Oxidative Coupling N-arylthioureas High yields for 2-aminobenzothiazoles. nih.gov
Pd(OAc)₂ / Ni(II) Intramolecular Oxidative Cyclization N-aryl-N',N'-dialkylthioureas Forms 2-(dialkylamino)benzothiazoles. nih.gov
CuBr / CuI Oxidative Cyclization Various Inexpensive, effective for C-S and C-N bond formation. nih.gov
P₂O₅/SiO₂ Multicomponent Reaction / Dehydration 2-aminobenzothiazoles, aldehydes, isonitriles Effective, stable, and ecologically safe dehydrating agent. nih.govnih.gov

| VOSO₄ | Condensation | 2-aminothiophenol (B119425), aldehydes | Low catalyst requirement, mild conditions. mdpi.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. This technique is widely applied in the synthesis of heterocyclic compounds, including benzothiazole derivatives, due to its ability to reduce reaction times from hours to minutes, increase product yields, and enhance product purity. nih.govresearchgate.net

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes is a process that benefits greatly from microwave irradiation. mdpi.comscielo.brias.ac.in For example, using glycerol (B35011) as a green reaction medium under CEM-focused microwave irradiation (180 W at 100°C), a range of 2-substituted benzothiazoles were obtained in 78–96% yields within just 4–8 minutes. mdpi.com Another protocol utilized silver(I) oxide (Ag₂O) as a catalyst under microwave conditions, achieving impressive yields of 92–98% in 4–8 minutes. mdpi.com

The conversion of 2-aminobenzothiazole derivatives to their corresponding 2-hydrazino analogues and subsequent derivatization can also be expedited. While conventional methods for reacting a 2-hydrazinobenzothiazole (B1674376) with a ketone or aldehyde often require several hours of reflux, microwave assistance can dramatically shorten this period. nih.govsphinxsai.com This rapid, uniform heating minimizes the formation of side products and simplifies purification. The development of one-pot, microwave-assisted syntheses of benzothiazole libraries has become a key strategy in generating diverse compounds for biological screening. ias.ac.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aryl Benzothiazoles

Method Reaction Time Yield (%) Reference
Conventional (Argon Atmosphere) 5-7 hours 65-80% scielo.br

| Microwave Irradiation | 6-10 minutes | 85-94% | scielo.br |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound Derivatives

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogues. Key parameters that are typically adjusted include the choice of solvent, catalyst, reaction temperature, and duration.

The foundational step often involves the synthesis of the 2-hydrazino-benzothiazole core. This is commonly achieved by reacting a 2-amino- or 2-chloro-substituted benzothiazole with hydrazine hydrate. sphinxsai.comarabjchem.org A typical procedure involves refluxing the starting material with hydrazine hydrate in a high-boiling solvent like ethylene glycol for several hours. sphinxsai.comarabjchem.orgekb.eg

The subsequent and most versatile step is the condensation of the 2-hydrazino group with various aldehydes or ketones to form hydrazone derivatives. This reaction is generally carried out by refluxing the reactants in a suitable solvent, most commonly absolute ethanol. nih.govsphinxsai.comjyoungpharm.org The addition of a catalytic amount of acid, such as a few drops of glacial acetic acid, is crucial to protonate the carbonyl group, thereby activating it for nucleophilic attack by the hydrazine. nih.govsphinxsai.com

The reaction time for hydrazone formation typically ranges from 5 to 14 hours under conventional reflux conditions, and progress is monitored using thin-layer chromatography (TLC). nih.govsphinxsai.comarabjchem.org Yields are highly dependent on the specific substituents on both the benzothiazole ring and the reacting carbonyl compound. For instance, the synthesis of hydrazones from 2-hydrazino-6-methylbenzothiazole and various substituted acetophenones resulted in yields ranging from 41% to 58%, demonstrating the electronic influence of the substituents. nih.govjyoungpharm.org Similarly, reactions with 2-hydrazino-6-fluorobenzothiazole yielded products in the range of good yields after refluxing for 10-14 hours. sphinxsai.com Upon completion, the reaction mixture is typically cooled, and the solid product precipitates, which can then be collected by filtration and purified by recrystallization from ethanol. nih.govsphinxsai.comarabjchem.org

Table 3: Reaction Conditions and Yields for Synthesis of 2-Hydrazinobenzothiazole Analogues and their Hydrazone Derivatives

Starting Benzothiazole Reagent Solvent Conditions Time Yield (%) Reference
6-Chloro-2-aminobenzothiazole Hydrazine Hydrate Ethylene Glycol Reflux 3 h - arabjchem.org
2-Hydrazino-6-methylbenzothiazole 3-Nitroacetophenone Absolute Ethanol / Acetic Acid Reflux 8 h 48% nih.gov
2-Hydrazino-6-methylbenzothiazole 2,4-Dichloroacetophenone Absolute Ethanol / Acetic Acid Reflux 8 h 54% nih.govjyoungpharm.org
2-Hydrazino-6-methylbenzothiazole 4-Methoxyacetophenone Absolute Ethanol / Acetic Acid Reflux 8 h 41% nih.gov
2-Hydrazino-6-methylbenzothiazole 2,4-Dimethoxyacetophenone Absolute Ethanol / Acetic Acid Reflux 8 h 58% jyoungpharm.org

Chemical Reactivity and Derivatization Strategies of 6 Ethyl 2 Hydrazino 1,3 Benzothiazole

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group is the most reactive functional group in 6-ethyl-2-hydrazino-1,3-benzothiazole, readily participating in condensation, cyclization, acylation, and alkylation reactions.

The reaction of this compound with aldehydes and ketones in the presence of an acidic catalyst, such as a few drops of concentrated sulfuric acid in ethanol (B145695), leads to the formation of the corresponding Schiff bases, also known as hydrazones. nih.gov This condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The general reaction scheme is as follows:

Figure 1: General reaction for the formation of Schiff bases from this compound.

These hydrazones are versatile intermediates for the synthesis of other heterocyclic compounds and have been investigated for their biological activities. For instance, a Schiff's base derived from the condensation of 2-hydrazinobenzothiazole (B1674376) and 2,2-bithiophene-5-carboxaldehyde has been synthesized and characterized. nih.gov

Table 1: Examples of Schiff Bases Derived from 2-Hydrazinobenzothiazole Derivatives

Aldehyde/Ketone ReactantResulting Schiff Base (Hydrazone)Reference
2,2-bithiophene-5-carboxaldehyde2-(2-([2,2′-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole nih.gov
Substituted Acetophenones2-{(substituted-phenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole derivatives nih.gov

The hydrazine moiety of this compound is a key synthon for the construction of various fused heterocyclic systems. These reactions often proceed through an initial condensation followed by an intramolecular cyclization.

Pyrazoles: While specific examples for the 6-ethyl derivative are not prevalent, 2-hydrazinobenzothiazole derivatives can react with 1,3-dicarbonyl compounds to form pyrazole (B372694) rings. The reaction involves a double condensation, leading to the formation of a five-membered pyrazole ring fused to other systems.

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives containing a benzothiazole (B30560) moiety is a common derivatization strategy. For example, 2-hydrazinobenzothiazoles can be condensed with 1,3,4-oxadiazoles in pyridine (B92270) to yield 4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazoles.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved through the oxidative cyclization of N-acylhydrazones derived from 2-hydrazinobenzothiazole. Various oxidizing agents can be employed for this transformation.

Thiadiazines: Fused thiadiazine systems can also be synthesized from 2-hydrazinobenzothiazole derivatives. These reactions typically involve condensation with a suitable carbonyl compound containing a sulfur functionality or a subsequent cyclization step involving a sulfur-containing reagent.

The nucleophilic nature of the hydrazine group allows for acylation and alkylation reactions, leading to the formation of N-substituted derivatives.

Acylation: 2-Hydrazinobenzothiazole readily reacts with dicarboxylic acid anhydrides in ethanol to yield N'-substituted monohydrazides of dicarboxylic acids. chemicalpapers.com These products can then undergo further cyclization and N-acetylation upon treatment with acetic anhydride (B1165640). chemicalpapers.com

Table 2: Acylation of 2-Hydrazinobenzothiazole with Dicarboxylic Acid Anhydrides

Dicarboxylic Acid AnhydrideResulting N'-Substituted MonohydrazideReference
Phthalic anhydrideN'-(1,3-benzothiazol-2-yl)phthalamohydrazide chemicalpapers.com
Maleic anhydride(Z)-4-((2-(1,3-benzothiazol-2-yl)hydrazinyl)amino)-4-oxobut-2-enoic acid chemicalpapers.com

Alkylation: While specific studies on the alkylation of this compound are not widely reported, the alkylation of related benzothiazine systems has been investigated. For instance, the sodium salt of 3H-benzo[e] nih.govmasterorganicchemistry.comthiazine-2,4-dione is readily alkylated at the nitrogen atom. researchgate.net In the case of 2-(arylimino)-2,3-dihydrobenzo[e] nih.govmasterorganicchemistry.com-thiazin-4-ones, alkylation also occurs regioselectively at the nitrogen position. researchgate.net These findings suggest that the hydrazine nitrogen atoms in this compound could be susceptible to alkylation under appropriate basic conditions.

Transformations Affecting the Benzothiazole Ring System

The benzothiazole ring system, while generally stable, can undergo transformations, particularly on the benzene (B151609) moiety.

The benzene portion of the benzothiazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused thiazole (B1198619) ring and the ethyl group at the 6-position. The thiazole ring is generally considered to be electron-withdrawing, which would direct incoming electrophiles to the meta-position relative to the fusion. However, the ethyl group is an ortho-, para-director. Therefore, the outcome of electrophilic substitution on this compound will depend on the specific reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring is less common unless the ring is activated by strong electron-withdrawing groups or in the case of polyfluorinated benzothiazoles. mdpi.com The presence of the electron-donating ethyl group and the hydrazine moiety makes the benzene ring of this compound less susceptible to nucleophilic attack.

The redox chemistry of this compound can involve both the benzothiazole core and the hydrazine functionality.

Oxidation: The hydrazine moiety is susceptible to oxidation. Strong oxidizing agents can potentially lead to the formation of azo compounds or even cleavage of the N-N bond. The sulfur atom in the benzothiazole ring can also be oxidized to a sulfoxide (B87167) or a sulfone under harsh oxidizing conditions.

Reduction: The benzothiazole ring is generally resistant to reduction under mild conditions. However, catalytic hydrogenation at high pressure and temperature could potentially saturate the benzene ring. The hydrazine group is already in a reduced state and is not typically susceptible to further reduction.

It is important to note that a study on a functionalized 2-hydrazinobenzothiazole used as a colorimetric sensor for cyanide ions reported a deprotonation of the –NH protons rather than a redox reaction. nih.gov This indicates that the acidity of the hydrazine protons is a significant aspect of its chemistry.

Strategies for Scaffold Diversification through Systematic Functionalization

The chemical architecture of this compound presents a versatile platform for scaffold diversification. The presence of a reactive hydrazino group (-NHNH2) at the 2-position of the benzothiazole core is the key to its synthetic utility. This group serves as a potent binucleophile, enabling a variety of chemical transformations that lead to the generation of a diverse library of derivatives with modified steric and electronic properties. The primary strategies for diversification revolve around condensation reactions to form hydrazones, followed by subsequent intramolecular cyclization to construct novel heterocyclic frameworks.

A foundational step in the functionalization of this compound is its reaction with a wide range of carbonyl compounds. The condensation of the terminal amino group of the hydrazino moiety with various aromatic and heterocyclic aldehydes or ketones readily yields the corresponding hydrazone derivatives. acs.orgsemanticscholar.org This initial derivatization not only modifies the scaffold but also introduces new functional groups that can be utilized for further transformations.

Following the initial formation of hydrazones, or by direct reaction of the hydrazino group, intramolecular cyclization offers a powerful strategy for creating fused and appended heterocyclic systems. These reactions significantly expand the chemical space accessible from the parent scaffold.

One of the most effective strategies for scaffold diversification is the construction of a pyrazole ring through condensation with β-dicarbonyl compounds. mdpi.comnih.gov This reaction, a variation of the Knorr pyrazole synthesis, involves the reaction of the hydrazino group with both carbonyl functionalities of a 1,3-dicarbonyl compound, leading to the formation of a five-membered pyrazole ring. The specific substitution pattern on the resulting pyrazole is dependent on the structure of the dicarbonyl reactant. For instance, reaction with acetylacetone (B45752) yields a dimethyl-substituted pyrazole, while using ethyl acetoacetate (B1235776) can introduce a methyl and a hydroxyl/oxo group, depending on tautomeric forms. mdpi.comorientjchem.org

Table 1: Pyrazole Ring Formation via Condensation with β-Dicarbonyls

ReagentResulting Scaffold
Acetylacetone6-Ethyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
Ethyl acetoacetate5-( (6-Ethyl-1,3-benzothiazol-2-yl)amino)-3-methyl-1H-pyrazol-4(5H)-one
Benzoylacetone6-Ethyl-2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole
Dibenzoylmethane6-Ethyl-2-(3,5-diphenyl-1H-pyrazol-1-yl)-1,3-benzothiazole

Another highly productive avenue for diversification is the synthesis of fused triazolo[3,4-b] mdpi.comtandfonline.combenzothiazole systems. This is achieved by reacting this compound with various one-carbon electrophiles that facilitate the closure of a five-membered triazole ring over the N-1 and the exocyclic amino group of the benzothiazole core. chemicalpapers.com For example, refluxing with formic acid or formamide (B127407) results in an unsubstituted triazolo[3,4-b] mdpi.comtandfonline.combenzothiazole. chemicalpapers.com The use of other reagents like carbon disulfide, acetyl chloride, or benzoyl chloride allows for the introduction of specific substituents at the 3-position of the newly formed triazole ring. tandfonline.comchemicalpapers.com Furthermore, hydrazone intermediates can be cyclized using reagents like acetic anhydride to achieve similar triazole-fused systems. chemicalpapers.com

Table 2: Formation of Fused Triazole Rings via Cyclization

ReagentResulting Scaffold
Formic Acid / Formamide6-Ethyl- tandfonline.comchemicalpapers.comgrafiati.comtriazolo[3,4-b] mdpi.comtandfonline.combenzothiazole
Carbon Disulfide6-Ethyl- tandfonline.comchemicalpapers.comgrafiati.comtriazolo[3,4-b] mdpi.comtandfonline.combenzothiazole-3-thiol
Acetyl Chloride / Acetic Anhydride3-Methyl-6-ethyl- tandfonline.comchemicalpapers.comgrafiati.comtriazolo[3,4-b] mdpi.comtandfonline.combenzothiazole
Benzoyl Chloride3-Phenyl-6-ethyl- tandfonline.comchemicalpapers.comgrafiati.comtriazolo[3,4-b] mdpi.comtandfonline.combenzothiazole

These systematic functionalization strategies, particularly hydrazone formation and subsequent cyclization to form pyrazole and triazole rings, provide a robust framework for the extensive diversification of the this compound scaffold.

Advanced Characterization Techniques in 6 Ethyl 2 Hydrazino 1,3 Benzothiazole Research

Spectroscopic Analysis for Rigorous Structural Elucidation

Spectroscopic methods are paramount in determining the molecular architecture of 6-Ethyl-2-hydrazino-1,3-benzothiazole. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the aromatic protons on the benzothiazole (B30560) ring are expected. The protons of the hydrazino group (-NHNH₂) would likely appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound would show distinct signals for the two carbons of the ethyl group, the carbons of the benzothiazole core, including the characteristic C=N carbon of the thiazole (B1198619) ring.

Two-Dimensional NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the methyl and methylene protons of the ethyl group. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the one-dimensional spectra.

Based on the analysis of related benzothiazole structures, the following is a predictive table of ¹H and ¹³C NMR chemical shifts for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.2-1.4 (triplet)~15-17
Ethyl -CH₂~2.6-2.8 (quartet)~28-30
Aromatic-H (position 4)~7.5-7.7~120-122
Aromatic-H (position 5)~7.0-7.2~125-127
Aromatic-H (position 7)~7.3-7.5~121-123
-NH-Variable (broad)-
-NH₂Variable (broad)-
C2 (C=N)-~165-170
C4-~120-122
C5-~125-127
C6-~138-140
C7-~121-123
C7a-~150-152
C3a-~130-132

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include N-H stretching vibrations for the hydrazino group, C-H stretching for the aromatic and aliphatic (ethyl) parts of the molecule, C=N stretching of the thiazole ring, and C=C stretching of the benzene (B151609) ring. The presence of these specific bands provides strong evidence for the successful synthesis of the target compound.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Hydrazino (N-H)3100-3400Stretching
Aromatic (C-H)3000-3100Stretching
Aliphatic (C-H)2850-2970Stretching
Thiazole (C=N)1600-1650Stretching
Aromatic (C=C)1450-1600Stretching
Benzothiazole ring~1440Thiazole ring vibration
C-N1280-1350Stretching

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern can provide valuable structural information. For instance, the loss of the ethyl group or parts of the hydrazino moiety would result in characteristic fragment ions. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and can be used to confirm the purity of the synthesized compound.

Predicted Fragmentation Pattern for this compound (C₉H₁₁N₃S, Molecular Weight: 193.27 g/mol )

m/z Possible Fragment Interpretation
193[M]⁺Molecular Ion
178[M - NH]⁺Loss of an amino radical
164[M - N₂H]⁺Loss of a hydrazinyl radical
178[M - CH₃]⁺Loss of a methyl radical from the ethyl group
165[M - C₂H₄]⁺Loss of ethene
135[Benzothiazole]⁺Fragmentation of the hydrazino and ethyl groups

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound. A pure sample of this compound would ideally show a single sharp peak in the chromatogram under optimized conditions. By using a calibrated detector, HPLC can also be used for quantitative analysis. The choice of the stationary phase (e.g., C18) and the mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a buffer) is crucial for achieving good separation. A stability-indicating HPLC method can also be developed to monitor the degradation of the compound over time under various stress conditions.

Typical HPLC Parameters for Analysis:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with buffer)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10-20 µL

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to identify the components of a mixture. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. A pure compound should ideally show a single spot on the TLC plate. It is also a valuable tool for optimizing the solvent system for preparative column chromatography for the purification of the final product.

Typical TLC Parameters:

Parameter Condition
Stationary Phase Silica (B1680970) gel 60 F₂₅₄ coated aluminum plates
Mobile Phase A mixture of non-polar and polar solvents (e.g., Chloroform:Ethyl Acetate (B1210297), 7:3 v/v)
Visualization UV light (254 nm) or staining with an appropriate reagent (e.g., iodine vapor)

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for determining the absolute structure of a compound in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional architecture of the molecule. The technique involves directing X-rays onto a single, high-quality crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a detailed electron density map and, from that, a definitive model of the molecular and crystal structure.

For this compound, this technique would confirm the planarity of the benzothiazole bicyclic system, the specific conformation of the ethyl group at the 6-position, and the geometry of the hydrazino moiety at the 2-position. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds involving the hydrazino group, which dictate how the molecules pack together in a crystal lattice.

While specific crystallographic data for this compound has not been reported in the reviewed scientific literature, a study on the parent compound, benzothiazol-2-yl-hydrazine, confirmed the coplanarity of the fused benzene and thiazole rings and identified intermolecular N-H···N hydrogen bonds that stabilize the crystal structure. A similar analysis of the 6-ethyl derivative would provide the definitive structural proof required for publication and further study.

Below is an example of a data table that would be generated from such an analysis.

Interactive Table: Crystallographic Data for this compound Note: The values in this table are theoretical or placeholders, as experimental crystal structure data for this specific compound is not available in the cited literature.

ParameterValue
Chemical Formula C₉H₁₁N₃S
Formula Weight 193.27 g/mol
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume (V) Data not available
Z Data not available
Calculated Density Data not available
Final R-factor Data not available

Elemental Analysis for Confirming Stoichiometric Composition

Elemental analysis is a cornerstone technique for verifying the purity and empirical formula of a synthesized compound. It precisely determines the weight percentage of each element (primarily carbon, hydrogen, nitrogen, and sulfur for this molecule) in a sample. The most common method involves the complete combustion of a small, accurately weighed amount of the substance in a stream of oxygen. The resulting gases—carbon dioxide, water, and nitrogen—are separated and quantified, allowing for the calculation of the original elemental composition.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₉H₁₁N₃S. A synthesized sample would be analyzed, and the experimental "found" percentages would be compared to the theoretical "calculated" values. A close agreement, typically within ±0.4%, provides strong evidence that the compound has been synthesized with high purity and possesses the correct stoichiometric formula.

Interactive Table: Elemental Analysis Data for this compound Note: The "Found (%)" column is intentionally left blank as experimental data for this specific compound is not available in the cited literature.

ElementTheoretical (%)Found (%)
Carbon (C) 55.93Data not available
Hydrogen (H) 5.74Data not available
Nitrogen (N) 21.74Data not available
Sulfur (S) 16.59Data not available

Multi-Technique Cross-Validation for Comprehensive Structural Confirmation

While individual techniques provide crucial pieces of information, the definitive confirmation of a molecule's structure relies on the convergence of data from multiple analytical methods. This cross-validation approach ensures that all experimental observations are consistent with the proposed structure. For this compound, data from X-ray crystallography and elemental analysis would be correlated with findings from spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework. The ¹H NMR spectrum would be expected to show a distinct triplet and quartet for the ethyl group, signals in the aromatic region corresponding to the protons on the benzene ring, and resonances for the protons of the hydrazino group. The number of signals in the ¹³C NMR spectrum would correspond to the number of chemically unique carbon atoms in the molecule. This data confirms the connectivity and chemical environment of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be expected to display characteristic absorption bands for N-H stretching vibrations of the hydrazine (B178648) moiety, C-H stretching from the aromatic and ethyl groups, and C=N and C=C stretching vibrations from the benzothiazole ring system.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can measure the mass with extremely high accuracy, allowing for the determination of the molecular formula by matching the exact mass to a unique elemental composition. This provides powerful corroboration for the formula confirmed by elemental analysis.

When the definitive three-dimensional structure from X-ray crystallography aligns perfectly with the stoichiometric composition from elemental analysis and the functional group and connectivity data from spectroscopic methods, the structure of this compound can be considered unequivocally confirmed.

Computational and Theoretical Investigations of 6 Ethyl 2 Hydrazino 1,3 Benzothiazole and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecular structure and reactivity of benzothiazole (B30560) derivatives.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net For benzothiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry and determine key electronic parameters. mdpi.comresearchgate.net These studies help in understanding the distribution of electron density, identifying the most stable conformations, and calculating vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. mdpi.comcore.ac.uk The analysis of the molecular electrostatic potential (MEP) surface, for instance, reveals the regions most susceptible to electrophilic and nucleophilic attack, providing clues about the molecule's reactive behavior. scirp.org

ParameterDescriptionTypical Application for Benzothiazoles
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Predicts bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies The frequencies at which the molecule vibrates.Correlates with experimental IR and Raman spectra for structural confirmation. mdpi.com
Molecular Electrostatic Potential (MEP) Represents the electrostatic potential on the surface of the molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scirp.org
Natural Bond Orbital (NBO) Analysis Analyzes the delocalization of electron density between orbitals.Investigates intramolecular charge transfer and hyperconjugative interactions. core.ac.ukscirp.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comscirp.org For benzothiazole analogues, FMO analysis helps in predicting their reactivity in various chemical reactions and their potential to interact with biological targets. mdpi.comresearchgate.net

OrbitalSignificance in Reactivity
HOMO (Highest Occupied Molecular Orbital) Associated with the molecule's nucleophilicity and electron-donating ability. youtube.commdpi.com
LUMO (Lowest Unoccupied Molecular Orbital) Associated with the molecule's electrophilicity and electron-accepting ability. youtube.com
HOMO-LUMO Energy Gap (ΔE) A measure of the molecule's excitability and chemical reactivity. A smaller gap indicates higher reactivity. mdpi.com

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. wjarr.comscispace.com For 6-Ethyl-2-hydrazino-1,3-benzothiazole and its analogues, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity. biointerfaceresearch.comresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole derivative and the amino acid residues in the active site of a protein. nih.govnih.gov This information is invaluable for understanding the structure-activity relationships (SAR) and for designing more potent and selective inhibitors. biointerfaceresearch.comnih.gov

In Silico Pharmacokinetic Profiling and Ligand Efficiency Assessments

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. ugm.ac.idmdpi.com For benzothiazole derivatives, computational tools can estimate properties like lipophilicity (logP), aqueous solubility, intestinal absorption, and potential for blood-brain barrier penetration. mdpi.com Ligand efficiency metrics, which relate the potency of a compound to its size, are also calculated to guide the optimization of lead compounds. These in silico predictions help in prioritizing candidates for further experimental evaluation. ugm.ac.id

ADME ParameterDescriptionImportance in Drug Discovery
Lipophilicity (logP) The partition coefficient of a compound between an organic and an aqueous phase.Influences absorption, distribution, and metabolism. mdpi.com
Aqueous Solubility The maximum amount of a substance that can dissolve in water.Crucial for drug formulation and bioavailability.
Intestinal Absorption The extent to which a drug is absorbed from the gastrointestinal tract.A key determinant of oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the BBB and enter the central nervous system.Important for drugs targeting the brain.

Structure-Based Drug Design Approaches Leveraging Computational Methods

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands. biointerfaceresearch.com When the structure of a target protein is known, computational methods like molecular docking can be used to screen virtual libraries of compounds and identify potential hits. biointerfaceresearch.comresearchgate.net For benzothiazole derivatives, this approach allows for the rational design of analogues with improved binding affinity and selectivity. By visualizing the binding mode of a lead compound, medicinal chemists can make targeted modifications to the molecular structure to enhance its interactions with the target protein. biointerfaceresearch.com

Correlation of Theoretical Predictions with Experimental Observations in Benzothiazole Chemistry

A critical aspect of computational chemistry is the validation of theoretical predictions through experimental studies. In the field of benzothiazole chemistry, there is often a good correlation between computationally derived parameters and experimental findings. For instance, calculated vibrational frequencies from DFT studies generally show good agreement with experimental IR and NMR spectra. mdpi.com Similarly, the predicted biological activities from molecular docking studies are often corroborated by in vitro assays. rsc.org This synergy between computational and experimental approaches provides a more comprehensive understanding of the chemical and biological properties of benzothiazole derivatives and enhances the efficiency of the drug discovery and development process.

Structure Activity Relationship Sar and Mechanism of Action Moa Studies for 6 Ethyl 2 Hydrazino 1,3 Benzothiazole Derivatives

Correlating Substituent Effects on the Benzothiazole (B30560) Ring and Hydrazine (B178648) Moiety with Biological Activity

The biological activity of 6-Ethyl-2-hydrazino-1,3-benzothiazole derivatives is profoundly influenced by the nature and position of substituents on both the benzothiazole core and the exocyclic hydrazine group. SAR studies aim to decipher these relationships to optimize potency and selectivity.

The substituent at the 6-position of the benzothiazole ring plays a crucial role in determining the molecule's interaction with biological targets. While specific research on the 6-ethyl group is limited, studies on analogous 6-substituted derivatives provide valuable insights. Generally, the introduction of small alkyl groups like methyl or ethyl is explored for its steric and electronic effects. An ethyl group is a weak electron-donating group and provides a moderate steric bulk, which can influence receptor binding and pharmacokinetic properties. For instance, in a series of 6-methyl-2(3H)-benzo-1,3-thiazolyl hydrazone analogs, modifications at the 6-position were integral to their antimicrobial activity. nih.gov

Quantitative structure-activity relationship (GQSAR) analyses on other benzothiazole series have highlighted that substitutions with electron-withdrawing groups, such as halogens or nitro groups, often increase anticancer activity. chula.ac.th For example, a study on novel benzothiazole derivatives found that a chloro group at the 6-position led to a notable increase in bioactivity. nih.gov This suggests that while the 6-ethyl group may contribute to activity through hydrophobic interactions, its electron-donating nature might produce a different biological profile compared to derivatives with electron-withdrawing substituents.

The 2-hydrazino moiety is a critical pharmacophore that is frequently derivatized to form hydrazones by condensation with various aldehydes and ketones. nih.gov This modification significantly impacts biological activity. The hydrazone bridge (-N=CH-) not only extends the conjugation of the system but also introduces new points for interaction, such as hydrogen bonding. nih.gov The nature of the group attached to the hydrazone can fine-tune the molecule's lipophilicity and electronic properties, directly affecting its ability to cross cell membranes and bind to target sites. Studies on 2-hydrazinyl-1,3-thiazole derivatives showed that the presence of the hydrazone linkage and an additional aromatic ring improved their affinity for fungal enzymes compared to analogues lacking this feature. nih.gov

The location of substituents on the benzothiazole ring is a determining factor for biological activity. Literature consistently reveals that substitutions at the C-2 and C-6 positions are pivotal for the pharmacological effects of benzothiazole derivatives. benthamscience.com While direct comparisons of positional isomers of the ethyl group (e.g., 6-ethyl vs. 4-ethyl or 7-ethyl) on 2-hydrazinobenzothiazole (B1674376) are not extensively documented, the established importance of the 6-position suggests that moving the ethyl group to other positions would likely alter the electronic distribution and steric profile, leading to different biological activities. For instance, the 6-position is often involved in key interactions within enzyme active sites, and altering this could disrupt optimal binding.

Stereochemical features, particularly in the derivatives of the 2-hydrazino group, can also be significant. When the hydrazine is condensed with a chiral ketone or aldehyde, or if a chiral center exists in the substituent, the resulting stereoisomers can exhibit different biological potencies. This is because biological targets like enzymes and receptors are chiral, and they often show stereospecific binding with ligands.

Elucidating Specific Molecular Targets and Biological Pathways

Identifying the molecular targets and the pathways through which this compound derivatives exert their effects is crucial for understanding their mechanism of action.

Benzothiazole derivatives are known to inhibit a variety of enzymes. For example, certain benzothiazole-1,2,3-triazole hybrid hydrazones have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org These studies provide a framework for understanding how this compound derivatives might function as enzyme inhibitors.

In one study, benzothiazole-triazole hybrids demonstrated significant EGFR inhibition. The IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, were determined for several compounds.

Table 1: EGFR Enzyme Inhibition Data for Benzothiazole-Triazole Hydrazone Derivatives. rsc.org
CompoundSubstituent on BenzothiazoleIC₅₀ (μM)% Inhibition
8aUnsubstituted0.6998.5%
8b6-Fluoro1.1696.8%
8c6-Chloro4.8292.3%
Erlotinib (Standard)-1.398.2%

This data indicates that substituents on the benzothiazole ring significantly influence inhibitory potency against EGFR. rsc.org Molecular docking studies of these compounds revealed a strong binding affinity towards the EGFR active site, suggesting that derivatives of this compound could potentially act via a similar mechanism. rsc.org

Another class of enzymes frequently targeted by benzothiazoles are carbonic anhydrases (CAs). A study on benzothiazole derivatives incorporating amino acids showed inhibitory activity against several human CA isoforms.

Table 2: Inhibition Constants (Kᵢ) of 6-Substituted Benzothiazole Derivatives against Carbonic Anhydrase Isoforms.
CompoundSubstituent at 6-PositionhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA V (Kᵢ, µM)
Compound with GlycineMethyl88.16.92.9
Compound with AlanineMethyl65.48.14.5
Compound with GlycineEthoxy75.27.33.1

Data synthesized from a study on related derivatives. nih.gov

These findings suggest that 6-substituted benzothiazole derivatives can act as effective inhibitors of CAs, with selectivity for different isoforms. The 6-ethyl substituent would likely modulate this activity through its electronic and steric properties, influencing how the molecule fits into the enzyme's active site. Kinetic analyses, such as Lineweaver-Burk plots, have been used to determine the mode of inhibition for other thiazole (B1198619) derivatives, often revealing mixed-type inhibition. mdpi.com

The primary mechanism of action for many benzothiazole derivatives involves non-covalent interactions with their biological targets. Molecular docking studies consistently show the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in the binding of these ligands to enzyme active sites. rsc.org For instance, in the case of EGFR inhibitors, the benzothiazole core and its substituents fit into the ATP-binding pocket, preventing the enzyme's normal function.

While less common, the potential for covalent bond formation exists, particularly if the hydrazine moiety or its derivatives are designed to be chemically reactive. The hydrazine group can act as a nucleophile, potentially reacting with electrophilic sites on a biomolecule to form a stable covalent bond, leading to irreversible inhibition. However, specific studies detailing this mechanism for this compound derivatives are not widely reported.

Unraveling Cellular and Subcellular Mechanisms of Action

Beyond direct enzyme inhibition, the biological effects of benzothiazole derivatives are the result of complex cellular and subcellular events. For anticancer derivatives, these mechanisms often involve the disruption of critical signaling pathways that control cell growth, proliferation, and survival.

Studies on active anticancer benzothiazoles have shown that they can inhibit key signaling pathways such as AKT and ERK. nih.gov Inhibition of these pathways can halt the cell cycle and induce apoptosis (programmed cell death). For example, compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) was found to significantly inhibit both AKT and ERK pathways in cancer cells, leading to apoptosis and cell cycle arrest. nih.gov It is plausible that appropriately designed this compound derivatives could operate through similar mechanisms, with the specific substituents on the hydrazone moiety modulating the potency and selectivity of pathway inhibition. These cellular effects are the ultimate downstream consequences of the initial molecular interactions at specific enzyme or receptor targets.

Pathways of Cell Cycle Modulation and Apoptosis Induction

Derivatives of this compound have been identified as potent modulators of cell cycle progression and inducers of cell death through various intricate pathways. Research into hybrid compounds incorporating the benzothiazole-hydrazone moiety has revealed significant anticancer activity, often linked to the disruption of the normal cell cycle and the activation of cell death mechanisms.

One notable pathway involves the arrest of the cell cycle at the G2/M phase. Specific cyclobut-3-ene-1,2-dione-3-hydrazone derivatives bearing a benzothiazole scaffold have been shown to induce a concentration-dependent G2/M cell cycle arrest in cancer cells. mhmedical.comoncohemakey.com This blockage prevents cells from entering mitosis, thereby inhibiting proliferation. This effect is a cornerstone of the anticancer activity observed with these compounds.

Beyond cell cycle arrest, these derivatives can trigger cell death through mechanisms that diverge from classical apoptosis. Studies have detailed a process described as nonapoptotic, oncosis-like cell death. mhmedical.comoncohemakey.com This pathway is characterized by several key cellular events:

Mitochondrial Dysfunction: The compounds have been observed to co-localize with mitochondria, leading to a significant reduction in the mitochondrial membrane potential. mhmedical.comoncohemakey.com

Organelle Damage: The process is accompanied by vacuolization of the endoplasmic reticulum and a decrease in lysosomal integrity. mhmedical.comoncohemakey.com

Cell Swelling: Unlike apoptosis, which is characterized by cell shrinkage, oncosis involves cellular swelling and the eventual loss of membrane integrity. frontiersin.orgnih.gov

In contrast, other related benzothiazole structures, such as imidazo-benzothiazole conjugates, induce a more classical apoptotic response. These compounds have been shown to modulate the expression of microRNAs, which in turn regulate the balance between cell proliferation and apoptosis. The induction of apoptosis by these derivatives is associated with an increased nuclear expression of the tumor suppressor protein p53. This p53-dependent pathway involves a shift in the BAX/BCL-2 ratio to favor pro-apoptotic signals and an increased expression of Caspase-3 and cleaved Poly(ADP-ribose) polymerase-1 (PARP-1), which are key executioners of apoptosis. sketchy.com For some related pharmacophores, cell cycle arrest has also been noted at the G1 phase. elsevierpure.com

Table 1: Cellular Effects of Benzothiazole Derivatives

Compound Type Effect on Cell Cycle Primary Cell Death Pathway Key Molecular Events
Benzothiazole-hydrazone Hybrids G2/M Arrest mhmedical.comoncohemakey.com Oncosis-like Cell Death mhmedical.comoncohemakey.com Reduced mitochondrial membrane potential, ER vacuolization, lysosomal damage mhmedical.comoncohemakey.com
Imidazo-benzothiazole Conjugates Cell Cycle Arrest sketchy.com Apoptosis sketchy.com p53 activation, increased BAX/BCL-2 ratio, Caspase-3 activation sketchy.com

Molecular Mechanisms for Overcoming Biological Resistance

A significant challenge in cancer therapy is the development of drug resistance. Derivatives of this compound are being explored for their potential to circumvent these resistance mechanisms through innovative molecular strategies.

One promising approach is the use of molecular hybridization, where the benzothiazole-hydrazone core is combined with other pharmacophores, such as a 1,2,3-triazole moiety. Studies on these hybrid molecules suggest they can overcome biological resistance by targeting multiple cellular pathways simultaneously. nih.gov This multi-targeted approach reduces the likelihood of cancer cells developing resistance through the alteration of a single target, a common issue with many conventional therapies. nih.gov

Another mechanism involves the inhibition of DNA repair pathways. Certain arylidenehydrazinothiazole structures have demonstrated the ability to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. elsevierpure.com By compromising the cell's ability to repair DNA damage, these compounds can act as adjuvant therapies, enhancing the efficacy of traditional chemotherapy drugs that rely on inducing DNA damage to kill cancer cells. This strategy is particularly relevant for treating drug-resistant tumors that have upregulated DNA repair mechanisms. elsevierpure.com

Table 2: Strategies for Overcoming Biological Resistance

Strategy Molecular Mechanism Rationale
Molecular Hybridization Simultaneous targeting of multiple pathways nih.gov Reduces the probability of resistance emerging from a single-target mutation. nih.gov
Inhibition of DNA Repair Inhibition of enzymes like TDP1 elsevierpure.com Increases the effectiveness of DNA-damaging chemotherapeutic agents. elsevierpure.com

Comparative Analysis of Mechanism of Action with Established Pharmacological Agents

The mechanisms of action of this compound derivatives exhibit both similarities and distinct differences when compared to established pharmacological agents.

The induction of cell cycle arrest at the G2/M phase is a mechanism shared with well-known microtubule-targeting agents like the taxanes (e.g., Paclitaxel) and vinca (B1221190) alkaloids (e.g., Vincristine). However, the underlying molecular interactions differ. Taxanes function by stabilizing microtubules, preventing their disassembly and thereby halting mitosis. mhmedical.comsketchy.comdoctorlib.org Conversely, vinca alkaloids prevent the assembly of microtubules in the first place. sketchy.comnih.gov While the benzothiazole derivatives also cause a G2/M arrest, their primary mechanism appears to be upstream of direct microtubule interaction, potentially involving signaling pathways that control the G2 checkpoint. mhmedical.comoncohemakey.com

The induction of p53-dependent apoptosis, observed with some benzothiazole conjugates, is a common mechanism for many DNA-damaging agents like Doxorubicin and other chemotherapeutics. iiarjournals.org These agents cause cellular stress that activates the p53 tumor suppressor, which in turn initiates the intrinsic apoptotic pathway. mdpi.com The benzothiazole derivatives that function via this pathway can be seen as belonging to a broad class of agents that leverage this critical tumor-suppressing function.

However, the most striking distinction is the induction of oncosis-like cell death by certain benzothiazole-hydrazone hybrids. mhmedical.comoncohemakey.com This pathway is fundamentally different from the programmed, orderly process of apoptosis induced by the majority of cytotoxic drugs. frontiersin.orgnih.gov Apoptosis is an energy-dependent process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation. nih.gov In contrast, oncosis is a form of cell death characterized by cellular swelling, organelle damage, and loss of plasma membrane integrity, often leading to an inflammatory response. frontiersin.orgnih.gov This unique mechanism suggests that these benzothiazole derivatives could be effective against cancers that have developed resistance to apoptosis, a common mechanism of chemoresistance. mdpi.com By triggering an alternative, non-apoptotic cell death pathway, these compounds may offer a therapeutic advantage over established agents.

Table 3: Comparison of MOA with Established Agents

Mechanism Benzothiazole Derivatives Established Agent(s) Comparison

| G2/M Cell Cycle Arrest | Induce arrest, likely via signaling pathways mhmedical.comoncohemakey.com | Paclitaxel: Stabilizes microtubules sketchy.comdoctorlib.orgVincristine: Inhibits microtubule assembly sketchy.comnih.gov | Similar outcome (mitotic arrest) but likely through different primary molecular targets. | | p53-Dependent Apoptosis | Activate p53, increase BAX/BCL-2 ratio sketchy.com | Doxorubicin: Induces DNA damage, activating p53 iiarjournals.org | Similar pathway activation, leveraging a common tumor suppressor mechanism. | | Cell Death Morphology | Oncosis-like cell death (cell swelling, organelle damage) mhmedical.comoncohemakey.com | Most Chemotherapies: Apoptosis (cell shrinkage, apoptotic bodies) nih.gov | Fundamentally different pathways. Oncosis provides a potential route to overcome apoptosis resistance. frontiersin.orgnih.govmdpi.com |


Biological Activity Spectrum and Research Applications of 6 Ethyl 2 Hydrazino 1,3 Benzothiazole Derivatives

Antimicrobial Efficacy Studies

Derivatives of 2-hydrazino-1,3-benzothiazole are a subject of interest in the search for new antimicrobial agents. Research indicates that modifications of the hydrazino group and various substitutions on the benzothiazole (B30560) ring can lead to compounds with significant antibacterial and antifungal properties.

Studies on various 6-substituted-2-hydrazino-1,3-benzothiazole derivatives have demonstrated a range of antibacterial activities. For instance, the condensation of the hydrazino moiety with different aromatic aldehydes and ketones results in hydrazone derivatives, which have been tested against a panel of bacteria.

Research on 6-chloro-2-hydrazino-1,3-benzothiazole derivatives revealed that some compounds exhibit moderate to good activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. arabjchem.orgnih.gov The specific substituents on the resulting hydrazone play a crucial role in determining the potency and spectrum of activity. Similarly, derivatives of 6-fluoro-1,3-benzothiazol-2-yl hydrazine (B178648) have been synthesized and evaluated for their antimicrobial potential. sphinxsai.com

The mechanism of action for these compounds is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. mdpi.com The lipophilicity and electronic properties conferred by the substituents are key factors influencing their ability to penetrate bacterial membranes and interact with their targets.

Table 1: Representative Antibacterial Activity of 6-Substituted-2-hydrazino-1,3-benzothiazole Derivatives (Note: Data presented is for analogous compounds due to the absence of specific data for the 6-ethyl derivative)

Compound TypeGram-Positive BacteriaGram-Negative BacteriaReference
6-Chloro-2-hydrazino-1,3-benzothiazole hydrazonesModerate to GoodModerate arabjchem.org
6-Fluoro-2-hydrazino-1,3-benzothiazole derivativesActiveActive sphinxsai.com
6-Nitro-2-hydrazino-1,3-benzothiazole derivativesGoodModerate researchgate.net

This table is for illustrative purposes and shows the type of data available for related compounds.

The antifungal potential of 2-hydrazino-1,3-benzothiazole derivatives has also been investigated. Various synthesized compounds have shown efficacy against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus flavus. arabjchem.orgtandfonline.com The structural features influencing antibacterial activity, such as the nature of the substituent at the 6-position and the groups attached to the hydrazone moiety, are also critical for antifungal effects.

For example, certain hydrazone derivatives of 6-chloro-2-hydrazino-1,3-benzothiazole have demonstrated notable activity against C. albicans. arabjchem.org The presence of specific heterocyclic rings or aromatic systems in the hydrazone part of the molecule can enhance the antifungal potency.

Table 2: Representative Antifungal Activity of 6-Substituted-2-hydrazino-1,3-benzothiazole Derivatives (Note: Data presented is for analogous compounds due to the absence of specific data for the 6-ethyl derivative)

Compound TypeFungal StrainActivityReference
6-Chloro-2-hydrazino-1,3-benzothiazole hydrazonesCandida albicansModerate to Good arabjchem.org
6-Chloro-2-hydrazino-1,3-benzothiazole hydrazonesAspergillus nigerModerate tandfonline.com
6-Nitro-2-hydrazino-1,3-benzothiazole hydrazonesCandida tropicalisActive researchgate.net

This table is for illustrative purposes and shows the type of data available for related compounds.

The challenge of antimicrobial resistance has prompted research into new chemical entities that can either overcome existing resistance mechanisms or act as adjuvants in combination therapies. While specific studies on 6-ethyl-2-hydrazino-1,3-benzothiazole derivatives in this context are not available, the broader class of benzothiazoles is being explored for such applications. Their diverse mechanisms of action suggest potential for use against resistant strains or in synergistic combinations with established antibiotics. Further research is needed to explore the potential of 2-hydrazino-1,3-benzothiazole derivatives in modulating antimicrobial resistance.

Antiproliferative and Anticancer Research

Benzothiazole derivatives are well-recognized for their anticancer properties, and the inclusion of a hydrazino group at the 2-position has been a strategy to enhance this activity.

A number of studies have reported the in vitro cytotoxicity of 2-hydrazino-1,3-benzothiazole derivatives against a variety of human cancer cell lines. For example, hydrazone derivatives of 6-fluoro-2-hydrazino-1,3-benzothiazole have been evaluated for their antitumor potential against cervical cancer (HeLa) and kidney fibroblast (COS-7) cell lines, with some compounds showing significant inhibitory activity. tandfonline.comnih.gov

The cytotoxic effect is often dependent on the specific cell line and the chemical structure of the derivative. Substituents on the benzothiazole ring and the nature of the moiety attached to the hydrazino group can significantly influence the antiproliferative activity.

Table 3: Representative In Vitro Cytotoxicity of 6-Substituted-2-hydrazino-1,3-benzothiazole Derivatives (IC50 values in µM) (Note: Data presented is for analogous compounds due to the absence of specific data for the 6-ethyl derivative)

Compound TypeHeLa (Cervical Cancer)COS-7 (Kidney Fibroblast)Reference
6-Fluoro-2-hydrazino-1,3-benzothiazole hydrazone2.414.31 tandfonline.comnih.gov

This table is for illustrative purposes and shows the type of data available for related compounds.

The mechanism of anticancer action for many benzothiazole derivatives involves the inhibition of key enzymes in oncogenic signaling pathways. Tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, are prominent targets. nih.govexcli.de Overexpression of EGFR is common in various cancers, making it an attractive target for therapeutic intervention.

While direct studies on this compound derivatives as tyrosine kinase inhibitors are not available, the benzothiazole scaffold is a known pharmacophore for designing such inhibitors. nih.gov Molecular modeling and in vitro assays on related benzothiazole compounds have shown that they can bind to the ATP-binding site of the EGFR-TK domain, leading to the inhibition of its activity and downstream signaling, ultimately resulting in the suppression of cancer cell proliferation. excli.de Further research is warranted to synthesize and evaluate this compound derivatives for their potential as specific oncogenic pathway inhibitors.

Anti-Inflammatory and Analgesic Research

Derivatives of 2-hydrazino-1,3-benzothiazole have been explored for their potential to alleviate inflammation and pain. The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats, which measures the ability of a substance to reduce swelling. Analgesic effects are typically assessed through tests like the hot plate method or writhing tests, which gauge the response to thermal or chemical pain stimuli.

Hydrazone derivatives, which can be synthesized from 2-hydrazinobenzothiazoles, are a class of compounds that have shown notable anti-inflammatory and analgesic properties. mdpi.comjocpr.comnih.gov For instance, some 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazone derivatives have demonstrated potent anti-inflammatory effects, with certain compounds outperforming standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) in preclinical studies. mdpi.com The structural modifications on the hydrazone moiety, such as the introduction of different substituents, have been shown to influence the pharmacological profile of these compounds. mdpi.com While specific research focusing exclusively on this compound derivatives is limited in publicly accessible literature, the broader class of benzothiazole-containing hydrazones continues to be an area of active investigation for the development of new anti-inflammatory and analgesic agents.

Antitubercular Activity Research against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health issue, necessitating the discovery of new and effective treatments. Schiff bases derived from various heterocyclic amines, including those with a benzothiazole core, have been a focus of antitubercular drug research. researchgate.net These compounds are often tested for their in vitro activity against strains of Mycobacterium tuberculosis, such as the H37Rv strain, to determine their minimum inhibitory concentration (MIC). xiahepublishing.comnih.gov

Research has shown that Schiff bases incorporating a thiazole (B1198619) ring can exhibit promising antitubercular activity. nih.govnih.gov For example, a series of Schiff bases of 2-amino thiazoles were synthesized and evaluated, with some derivatives showing good activity with a MIC of 6.25 μg/ml against M. tuberculosis H37Rv. nih.gov While the available literature does not provide specific data on the antitubercular activity of derivatives synthesized directly from this compound, the established potential of related benzothiazole and Schiff base compounds suggests that this specific scaffold could be a valuable starting point for the design of new antitubercular agents. researchgate.netorientjchem.org

Antioxidant Activity Investigations

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of chemical compounds is often evaluated through various in vitro assays.

A common method to determine antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Research on hydrazinyl thiazolyl coumarin (B35378) derivatives has demonstrated their significant antioxidant activity in such assays, with some compounds showing activity comparable to the natural antioxidant quercetin. researchgate.net

Other Investigated Biological Activities in Research Contexts

The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry. Benzothiazole derivatives have been identified as a promising scaffold for the development of such agents. mdpi.comnih.gov Anticonvulsant activity is typically evaluated in animal models using tests such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov

A study on a series of 3-(2-(substitutedbenzylidene)hydrazinyl)-N-(substituted benzo[d]thiazol-2-yl)-propanamides, which are structurally related to derivatives of 2-hydrazinobenzothiazole (B1674376), identified compounds with significant anticonvulsant activity. nih.govnih.gov In this study, compounds with a 6-chloro or 6-methoxy substitution on the benzothiazole ring were found to be particularly active in the MES screen, a model for generalized tonic-clonic seizures. The most potent compounds from this series were subjected to further screening to determine their median effective dose (ED50) and protective index (PI), which is a measure of the margin of safety. nih.gov Although this research did not specifically include the 6-ethyl substituent, the findings suggest that the 6-substituted-2-hydrazinobenzothiazole scaffold is a promising starting point for designing novel anticonvulsant candidates.

Future Perspectives and Emerging Research Directions for 6 Ethyl 2 Hydrazino 1,3 Benzothiazole

Design and Synthesis of Novel Multi-Target Directed Ligands

The traditional "one-target, one-molecule" paradigm is progressively being supplemented by the design of multi-target directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex multifactorial diseases. The 6-ethyl-2-hydrazino-1,3-benzothiazole core is a promising scaffold for the development of MTDLs due to its synthetic tractability and ability to be functionalized at various positions.

Future research will likely focus on the rational design of hybrid molecules that combine the this compound moiety with other pharmacophores to target distinct proteins or pathways. For instance, conjugation with moieties known to inhibit enzymes like cyclooxygenase or various kinases could yield compounds with dual anti-inflammatory and anti-proliferative properties. nih.gov The design of such MTDLs often involves creating a molecular chimera where the benzothiazole (B30560) core acts as an anchor, and linkers of varying lengths and flexibility are used to connect it to other bioactive fragments.

Key considerations in the design of MTDLs based on this scaffold include:

Target Selection: Identifying synergistic or complementary biological targets for a specific disease.

Pharmacophore Integration: Strategically combining the benzothiazole core with other pharmacophores without compromising the binding affinity for each target.

Linker Optimization: Fine-tuning the linker to ensure optimal spatial orientation of the pharmacophores for simultaneous binding to their respective targets.

ParameterDescription
Scaffold This compound
Potential Targets Kinases, Cyclooxygenases, Monoamine Oxidase
Design Strategy Hybridization with known inhibitors
Key Feature Potential for synergistic or additive biological effects

Integration of Advanced Computational and High-Throughput Experimental Approaches

The integration of computational tools and high-throughput screening (HTS) is poised to accelerate the discovery and optimization of novel this compound derivatives. In silico methods, such as molecular docking and quantum mechanics calculations, can provide valuable insights into the binding modes and structure-activity relationships (SAR) of these compounds. mdpi.commdpi.com

Molecular docking studies can be employed to predict the binding affinity and orientation of novel derivatives within the active sites of target proteins. This allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the derivatives with their biological activities, guiding the design of more potent and selective compounds.

High-throughput screening platforms will enable the rapid evaluation of large libraries of this compound derivatives against a panel of biological targets. The data generated from HTS can be used to identify initial "hit" compounds and to build robust SAR models that can guide further lead optimization.

Table of Computational and Experimental Approaches:

Approach Application in this compound Research
Molecular Docking Prediction of binding modes and affinities to biological targets.
QSAR Elucidation of structure-activity relationships to guide lead optimization.
High-Throughput Screening Rapid screening of compound libraries to identify initial hits.

| Fragment-Based Screening | Identification of small molecular fragments that bind to the target protein. |

Exploration of Unconventional Derivatization Strategies for Enhanced Biological Profiles

To expand the chemical space and biological activities of this compound, researchers are exploring unconventional derivatization strategies. These approaches move beyond simple substitutions on the benzothiazole ring and delve into more complex molecular architectures.

One such strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. spirochem.comnih.gov For instance, the hydrazine (B178648) moiety could be replaced with other linkers to modulate the compound's physicochemical properties and biological activity.

Another promising avenue is the synthesis of conjugates where the this compound scaffold is linked to other molecules, such as peptides, to enhance target specificity or to natural products to create novel hybrid compounds with unique biological activities. The synthesis of complex heterocyclic systems incorporating the benzothiazole core is also an area of active investigation. nih.gov

Examples of Unconventional Derivatization Strategies:

Strategy Description Potential Outcome
Bioisosteric Replacement Replacing the hydrazine linker with other functional groups. spirochem.comnih.gov Improved pharmacokinetic properties and target engagement.
Conjugation Linking the scaffold to peptides, natural products, or other bioactive molecules. Enhanced target specificity and novel mechanisms of action.

| Scaffold Hopping | Replacing the benzothiazole core with other heterocyclic systems while maintaining key binding interactions. | Discovery of novel chemical scaffolds with similar biological activity. |

Development of Targeted Delivery Systems for this compound Derivatives in Research Models

The efficacy of a research compound can be significantly enhanced by ensuring its delivery to the specific site of action. The development of targeted delivery systems for this compound derivatives is a critical area of future research, particularly for in vivo studies.

Nanoparticle-based delivery systems , such as liposomes and polymeric nanoparticles, offer a promising approach to improve the solubility, stability, and bioavailability of these compounds. nih.govresearchgate.netmdpi.com These nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate their accumulation in specific tissues or cells. For instance, liposomes decorated with 2-(4'-aminophenyl)benzothiazole have been shown to inhibit Aβ1-42 fibril formation and exhibit brain-targeting potential in vitro. nih.gov

The use of prodrug strategies is another avenue being explored. spirochem.com In this approach, the parent compound is chemically modified to an inactive form that is converted to the active drug at the target site. This can help to reduce off-target effects and improve the therapeutic index of the compound.

Delivery SystemMechanismPotential Advantages for Research Models
Liposomes Encapsulation within a lipid bilayer. nih.govImproved solubility, reduced toxicity, and potential for targeted delivery.
Polymeric Nanoparticles Encapsulation within or conjugation to a polymer matrix. nih.govmdpi.comControlled release, enhanced stability, and tunable properties.
Prodrugs Covalent modification to an inactive form. spirochem.comImproved bioavailability and site-specific drug release.

Addressing Challenges and Opportunities in the Academic Development of Benzothiazole-Based Research Compounds

The academic development of benzothiazole-based research compounds, including this compound derivatives, presents both challenges and opportunities. A significant challenge lies in the translation of promising in vitro findings into in vivo efficacy. researchgate.netjchemrev.com This often requires extensive medicinal chemistry efforts to optimize the pharmacokinetic and toxicological properties of the lead compounds.

Funding and resource limitations in academic settings can also pose hurdles to the comprehensive preclinical development required to advance a compound. However, academic research is also a fertile ground for innovation and the exploration of novel biological targets and mechanisms of action. researchgate.netnih.govrsc.orgmdpi.comrroij.com

Collaborations between academic institutions and pharmaceutical companies can provide a powerful synergy, combining the exploratory nature of academic research with the drug development expertise and resources of the industry. Open-access drug discovery initiatives and the availability of shared screening libraries are also creating new opportunities for academic researchers to contribute to the development of novel therapeutics based on the benzothiazole scaffold. ijbpas.comnih.gov The continued exploration of the vast chemical space around the this compound core, driven by innovative synthetic and computational approaches, holds significant promise for the discovery of novel research tools and potential therapeutic leads. jchemrev.comjocpr.com

Q & A

Q. What are the optimal synthetic routes for preparing 6-Ethyl-2-hydrazino-1,3-benzothiazole, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1: Formation of benzothiazole intermediates via cyclization of substituted anilines with thiocyanates or CS₂. For example, p-toluidine reacts with ammonium thiocyanate and HBr to yield 2-benzothiazolamines .
  • Step 2: Hydrazine substitution. The benzothiazolamine intermediate reacts with hydrazine hydrate under reflux in ethanol, with glacial acetic acid as a catalyst, to form the hydrazino derivative. Prolonged reflux (8–12 hours) and TLC monitoring are critical to ensure completion .
  • Key variables: Solvent polarity (ethanol vs. ethylene glycol), stoichiometry of hydrazine, and catalyst (acetic acid) concentration. Yields range from 65% to 85% depending on substituent electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR: 1H^1H-NMR confirms the hydrazino (-NH-NH₂) proton resonance at δ 4.5–5.5 ppm and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .
  • IR: Stretching frequencies at 3300–3400 cm⁻¹ (N-H), 1600–1650 cm⁻¹ (C=N), and 690–710 cm⁻¹ (C-S) validate the structure .
  • Mass spectrometry: Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns distinguish substituents like ethyl and hydrazine groups .

Q. How is the biological activity of this compound initially screened?

  • Antimicrobial assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Hydrazino derivatives show moderate activity (MIC 32–64 µg/mL) due to thiazole ring lipophilicity enhancing membrane penetration .
  • Anticancer screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess IC₅₀ values. Substituents like ethyl groups may improve cytotoxicity by modulating electron density .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for hydrazino-benzothiazole derivatives?

  • Case study: Discrepancies in antimicrobial activity between 6-ethyl and 6-methyl analogs can be analyzed via molecular docking (e.g., using AutoDock Vina) to compare binding affinities with bacterial enzyme targets (e.g., dihydrofolate reductase). Ethyl groups may enhance hydrophobic interactions, explaining higher potency .
  • DFT calculations: Evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing substituents lower HOMO energy, reducing nucleophilic attack susceptibility .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent selection: Use mixed solvents (e.g., ethanol:water 3:1) to improve solubility and slow crystallization.
  • Temperature control: Gradual cooling from 60°C to room temperature reduces disorder.
  • Reference: SHELX programs refine structures by optimizing hydrogen bonding networks. For example, weak π-π interactions (centroid distances ~3.7 Å) stabilize crystal packing .

Q. How can conflicting data on hydrazino-benzothiazole reactivity be reconciled in mechanistic studies?

  • Contradiction: Divergent reaction pathways (e.g., cyclization vs. hydrolysis) under acidic vs. basic conditions.

  • Resolution:

    • Kinetic studies: Monitor intermediates via HPLC or in-situ IR to identify rate-determining steps.
    • Isotopic labeling: Use 15N^{15}N-hydrazine to trace nucleophilic attack sites during condensation with ketones .
    • Data table:
    ConditionProduct DominanceMechanism
    Acidic (HAc)HydrazonesElectrophilic substitution
    Basic (NaOH)TriazolesNucleophilic addition

Methodological Resources

  • Synthetic protocols: Detailed procedures for hydrazine substitution and purification .
  • Crystallography: SHELXL refinement guidelines for resolving disordered structures .
  • Biological assays: Standardized MIC and IC₅₀ protocols from the Clinical and Laboratory Standards Institute (CLSI).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.